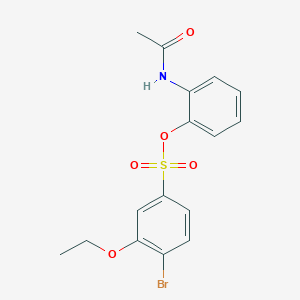

2-(Acetylamino)phenyl 4-bromo-3-ethoxybenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-(Acetylamino)phenyl 4-bromo-3-ethoxybenzenesulfonate”, similar compounds such as pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, pinacol boronic esters undergo catalytic protodeboronation utilizing a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds with structural similarities to "2-(Acetylamino)phenyl 4-bromo-3-ethoxybenzenesulfonate" often focuses on their synthesis and the exploration of their chemical properties. For instance, compounds like 2-(p-Acetylaminobenzenesulfonylamido)-substituted benzothiazoles are prepared through specific reactions involving electrophilic complexes, showcasing the diversity of synthetic routes and chemical reactivity of similar sulfonamide compounds (Patel & Agravat, 2009). Similarly, studies on the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have evaluated their enzyme inhibition potential, highlighting the relevance of such compounds in biochemical research (Riaz, 2020).

Applications in Material Science

Sulfonate derivatives have been explored for their potential applications in material science, including their role in second-order nonlinear optics. Compounds like 1-methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium derivatives have been studied for their thermal properties, solubility, and second harmonic generation (SHG) activity, indicating the potential of sulfonate-based compounds in developing new materials with desirable optical properties (Ogawa et al., 2008).

Environmental Detection and Impact

Furthermore, the detection and impact of similar compounds in the environment have been subjects of investigation. For example, the presence and mutagenicity of 2-phenylbenzotriazole derivatives in river water have been examined, shedding light on the environmental fate and potential health impacts of these compounds (Watanabe et al., 2002). This type of research is critical for understanding how synthetic compounds interact with ecosystems and the potential risks they pose.

Mechanism of Action

Future Directions

properties

IUPAC Name |

(2-acetamidophenyl) 4-bromo-3-ethoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO5S/c1-3-22-16-10-12(8-9-13(16)17)24(20,21)23-15-7-5-4-6-14(15)18-11(2)19/h4-10H,3H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINAROZZYUGBFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=CC=C2NC(=O)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Acetylamino)phenyl 4-bromo-3-ethoxybenzenesulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2693809.png)

![2-((2,5-dimethylbenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2693817.png)

![7-Bromo-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2693819.png)

![2-({2-[2-(difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2693821.png)